N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
“N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” (let’s call it Compound X for brevity) is a mouthful of a chemical name! But fear not, we’ll break it down.
Compound X belongs to the class of heterocyclic compounds, characterized by its intricate fused ring system. Let’s dissect its name:
-
Thiadiazole Ring: : The core structure contains a thiadiazole ring, which consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. This ring imparts unique properties to Compound X.
-
Pyrimidine Ring: : Another fused ring system is the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms and four carbon atoms. Pyrimidines play essential roles in nucleic acids (DNA and RNA) and are involved in various biological processes.
-
Functional Groups: : Compound X features a tert-butyl group (tertiary butyl) and a carboxamide group. These functional groups influence its chemical behavior and reactivity.
Properties
Molecular Formula |
C15H17N5O2S2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H17N5O2S2/c1-7-8(2)23-14-16-6-9(11(22)20(7)14)10(21)17-13-19-18-12(24-13)15(3,4)5/h6H,1-5H3,(H,17,19,21) |
InChI Key |
XOXTWJSZODZLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NN=C(S3)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Catalyst-Free Method:
- While industrial-scale production details are proprietary, variations of the synthetic routes mentioned above are likely employed.
Chemical Reactions Analysis
Compound X participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions may modify its properties.
Substitution: Substituents on the thiadiazole and pyrimidine rings can be replaced.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used.
Major Products: These reactions yield derivatives of Compound X with altered properties.
Scientific Research Applications
Compound X’s versatility extends across disciplines:
Medicine: Investigated for potential anticancer properties.
Chemistry: Used as a building block for designing novel compounds.
Biology: Studied for interactions with biological targets.
Industry: May find applications in materials science or drug development.
Mechanism of Action
- Compound X likely interacts with specific molecular targets, affecting cellular processes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Compound X’s uniqueness lies in its fused ring system and tert-butyl substitution.
- Similar compounds include other thiadiazole-pyrimidine hybrids, but none match its exact structure.
Biological Activity
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that integrates a thiadiazole moiety with a thiazolo-pyrimidine framework. Its molecular formula is with a molecular weight of approximately 342.4 g/mol. The structural complexity is believed to contribute to its varied biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₆O₂S |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 1282121-81-6 |
Antimicrobial Properties
Research indicates that derivatives of thiadiazole and thiazolo-pyrimidine compounds often exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogens. The mechanism typically involves the inhibition of specific enzymes crucial for bacterial survival .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It has been suggested that it may act as an inhibitor of cyclooxygenase (COX) and lipoxygenase pathways, which are essential in mediating inflammatory responses. In vitro studies have demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokine production.
Anticancer Potential
The anticancer activity of compounds containing thiadiazole structures has been well-documented. Preliminary research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. Mechanistically, it may induce apoptosis through the activation of caspases and modulation of key signaling pathways involved in cell proliferation and survival .
Case Studies and Experimental Findings
- Study on Antimicrobial Activity :
-
Anti-inflammatory Assay :
- In a controlled study, the compound reduced TNF-alpha levels by approximately 50% at concentrations as low as , showcasing its potential as an anti-inflammatory agent.
- Cytotoxicity in Cancer Cells :
The precise mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX and lipoxygenase involved in inflammatory pathways.
- Receptor Modulation : It could also interact with cellular receptors that mediate growth signals in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
